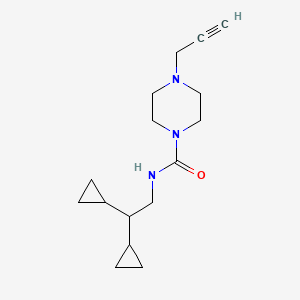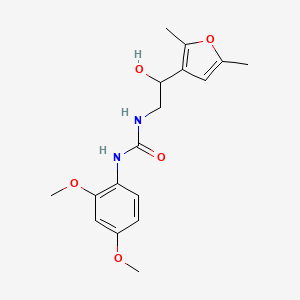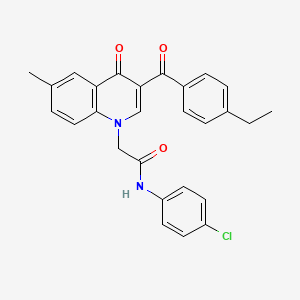![molecular formula C18H18N2O4S B2960286 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide CAS No. 314076-27-2](/img/structure/B2960286.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and reactivity. This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom. Thiophene rings are aromatic and have properties similar to benzene rings. The presence of the cyano group (-CN) and the amide group (-CONH2) can also significantly affect the compound’s reactivity.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The cyano group is a strong electron-withdrawing group, which can make the compound more reactive. The amide group can participate in various reactions, such as hydrolysis or condensation. The thiophene ring can undergo electrophilic aromatic substitution reactions similar to those of benzene.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Properties such as solubility, melting point, boiling point, and stability can be influenced by the types and arrangement of atoms in the compound .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Research on polyfunctionally substituted heterocyclic compounds derived from similar cyanoacetamide structures has shown significant in vitro antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010). This highlights the potential of these compounds in developing new anticancer drugs.
Molecular Structure Analysis
- Studies involving molecular structure determination, such as the analysis of N-3-hydroxyphenyl-4-methoxybenzamide, have utilized single-crystal X-ray diffraction and DFT calculations. These methods evaluate the influence of intermolecular interactions on molecular geometry, demonstrating the compound's structural characteristics and potential for further chemical modification (Karabulut et al., 2014).
Synthetic Chemistry
- The facile synthesis of compounds like N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide showcases the development of new synthetic methodologies. These methods offer advantages such as short reaction times, high yields, and environmentally benign procedures, paving the way for the synthesis of novel compounds with potential applications in various fields (Wang et al., 2014).
Antimicrobial and Antibacterial Properties
- New series of compounds containing thiophene and related structures have been synthesized and characterized for their antimicrobial properties. Such research indicates the potential of these compounds in developing new antimicrobial agents that could address the increasing resistance to existing antibiotics (Ravichandiran et al., 2015).
Antioxidant Activity
- The synthesis and evaluation of cyanothiophene-based compounds for in vitro antioxidant properties demonstrate their potential as additives for lipid protection in biomembranes or lipid-based systems. This research suggests the applicability of these compounds in nutritional supplements and pharmaceutical formulations to enhance oxidative stability (Losada-Barreiro et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-22-13-7-10(8-14(23-2)16(13)24-3)17(21)20-18-12(9-19)11-5-4-6-15(11)25-18/h7-8H,4-6H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXFQNLPYQQTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2960204.png)

![1-(3-Ethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2960206.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine](/img/structure/B2960208.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide](/img/structure/B2960209.png)
![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(cyanomethyl)-N-propylacetamide](/img/structure/B2960210.png)
![(E)-3-benzylidene-N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-2-morpholinocyclopent-1-enecarboxamide](/img/structure/B2960211.png)
![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2960212.png)
![(2-((difluoromethyl)thio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2960214.png)
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2960216.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2960218.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2960221.png)

